2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
Description
Properties
CAS No. |
109407-76-3 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)benzoic acid |
InChI |
InChI=1S/C15H10O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19-13/h1-8,13H,(H,16,17) |
InChI Key |
UBTNYTYIXDTYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sodium t-Amylate/Diethyl Phosphite Method
This method, described in patent literature, utilizes 2-formylbenzoic acid (o-carboxybenzaldehyde) as the starting material. The reaction proceeds via a sodium t-amylate-mediated cyclization:
-
Formation of Sodium Salt : 2-Formylbenzoic acid is treated with sodium t-amylate in 2-methyltetrahydrofuran (2-MeTHF) to form the sodium salt.
-
Phosphite Addition : Diethyl phosphite is added to the reaction mixture, facilitating nucleophilic attack on the aldehyde group.
-
Acid Cyclization : Methanesulphonic acid is introduced to protonate the intermediate, triggering cyclization to form the benzofuran ring.
Key Conditions :
This method is scalable and avoids hazardous reagents, though it requires precise temperature control to prevent side reactions.
Dimethyl Phosphite Route
A related approach (patent CN102603650A) employs dimethyl phosphite and 2-formylbenzoic acid under acidic conditions:
-
Condensation : Dimethyl phosphite reacts with the aldehyde group in toluene, forming a phosphorylated intermediate.
-
Cyclization : Acid catalysis (e.g., HCl) promotes intramolecular esterification, yielding the benzofuran core.
Advantages :
Condensation Reactions with Benzoic Acid Derivatives
Ethanol/DMF-Mediated Condensation
As reported in crystallographic studies, 2-formylbenzoic acid and 4-aminobenzoic acid condense in ethanol/DMF (3:1) at 80°C for 5 hours. While this method primarily yields amino-substituted analogs, modifying the amine component (e.g., using benzoic acid instead) can produce the target compound.
Optimization Notes :
Acid-Catalyzed Cyclization of 2-Acylbenzoic Acids
A study on isoindolobenzoxazinones highlights a cascade cyclization strategy applicable to benzofuran synthesis. For the target compound:
-
Intermediate Formation : 2-Acetylbenzoic acid reacts with isatoic anhydride in acetonitrile.
-
Cyclization : p-Toluenesulfonic acid (PTSA) catalyzes intramolecular lactonization, forming the benzofuran ring.
Conditions :
Metal-Catalyzed Methods
Copper-Catalyzed Coupling
The ACS Omega review outlines copper-catalyzed benzofuran synthesis from o-hydroxybenzaldehydes and alkynes. Adapting this for the target compound:
-
Substrate Preparation : o-Hydroxybenzoic acid and propargyl alcohol are coupled using CuCl (10 mol%).
-
Cyclization : DBU (1,8-diazabicycloundec-7-ene) promotes 5-exo-dig cyclization, followed by oxidation with Oxone.
Key Data :
-
Limitations: Requires inert atmosphere and expensive ligands.
Comparative Analysis of Methods
| Method | Starting Materials | Catalysts/Solvents | Yield (%) | Scalability |
|---|---|---|---|---|
| Phosphite-Mediated | 2-Formylbenzoic acid | Na t-amylate, 2-MeTHF | 70–85 | High |
| Dimethyl Phosphite | 2-Formylbenzoic acid | HCl, toluene | >95 | Moderate |
| Ethanol/DMF | 2-Formylbenzoic acid | Ethanol/DMF | 80–90 | Moderate |
| Copper-Catalyzed | o-Hydroxybenzoic acid | CuCl, DBU | 45–93 | Low |
Critical Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further research in pharmaceutical applications. Notable activities include:
- Antiviral Activity : Studies have shown that derivatives of this compound possess anti-HIV properties, indicating potential use in antiviral therapies .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, suggesting its utility in treating infections caused by resistant strains .
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, which could be beneficial in treating various inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid and its derivatives:
- Anti-HIV Studies : A study synthesized a derivative that showed significant activity against HIV strains, providing insights into its mechanism of action and potential as a therapeutic agent .
- Antifungal Applications : Another investigation focused on the antifungal properties of this compound against Candida species, demonstrating its effectiveness and paving the way for new antifungal treatments .
- Anti-inflammatory Research : A recent study explored its anti-inflammatory effects in vitro and in vivo, revealing promising results that suggest it could be developed into a treatment for chronic inflammatory conditions .
Data Tables
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid and its analogs:
Key Findings from Comparative Studies
Substituent Position and Conformational Effects
- Ortho vs. Para Substitution: The position of the amino group (3- vs. 4-) significantly alters the dihedral angle between the benzofuran and benzoic acid rings. The 4-substituted derivative exhibits a smaller dihedral angle (55.93° vs. 67.82°), leading to more planar structures and stronger intermolecular interactions .
- Hydrogen-Bonding Networks : Carboxylic acid groups in all analogs form O–H⋯O dimers, but para-substituted derivatives further stabilize crystals via N–H⋯O chains, enhancing lattice stability compared to ortho-substituted variants .
Functional Group Modifications
- Sulfur vs. Oxygen/Nitrogen: Replacing the amino group with a sulfanyl moiety reduces hydrogen-bonding strength, as S–H⋯O interactions are weaker than O/N–H⋯O. This substitution increases molecular weight but decreases crystallinity .
- Acetylation Effects : N-Acetylation in derivatives like N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide introduces additional hydrogen-bond acceptors (amide carbonyl) and promotes π-π stacking, which may enhance solid-state luminescence .
Implications for Drug Design and Material Science
- Crystal Engineering : Para-substituted derivatives with extended hydrogen-bond networks are promising candidates for co-crystallization strategies to improve drug solubility .
Biological Activity
2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid, also known as 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, is a compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H11NO4, with a molecular weight of 269.252 g/mol. The compound features a benzofuran moiety linked to a benzoic acid structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H11NO4 |
| Molecular Weight | 269.252 g/mol |
| IUPAC Name | 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid |
| CAS Registry Number | 42974-40-3 |
Antimicrobial Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that the compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect is mediated through the activation of caspases and the modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been documented. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. These findings suggest a potential for therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, the antimicrobial efficacy of various benzofuran derivatives was evaluated against a panel of pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanisms was performed using MCF-7 cells treated with varying concentrations of the compound. Flow cytometry analysis showed a significant increase in early apoptotic cells at doses above 10 µM after 24 hours of treatment. The study concluded that the compound triggers mitochondrial dysfunction leading to cell death .
Q & A
Q. What are the optimized synthetic routes for 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid?
The compound can be synthesized via condensation reactions between substituted benzoic acids and isobenzofuran precursors. For example, a method involving 4-aminobenzoic acid and 2-formylbenzoic acid in an ethanol/DMF solvent mixture under reflux yields high-purity crystals (98.6% yield) after slow evaporation of a DMF/methanol solution . This approach emphasizes solvent selection and stoichiometric control to minimize side products.
Q. How is the compound characterized structurally in solid-state studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The triclinic crystal system (space group P1) with unit cell parameters a = 5.9727 Å, b = 6.987 Å, c = 15.451 Å, and angles α = 78.135°, β = 87.217°, γ = 77.804° provides insights into molecular packing. Hydrogen bonding (O–H⋯O and N–H⋯O) forms R₂²(8) ring motifs and C(6) chains along the [100] direction, critical for stabilizing the lattice .
Q. What crystallization conditions yield high-quality single crystals?
Slow evaporation of a DMF/methanol (1:3 v/v) solution at ambient temperature over 7 days produces block-shaped, colorless crystals suitable for SC-XRD. Solvent polarity and vapor pressure are key variables to optimize crystal size and diffraction quality .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the supramolecular architecture?
Q. What role does the compound play in coordination polymers?
As a ligand, its carboxylate and carbonyl groups bind transition metals like Co(II). In [Co(C₁₀H₇O₄)₂(H₂O)₂]ₙ complexes, it forms octahedral coordination geometries, bridging via 1,2-bis(pyridin-4-yl)ethane to create 1D polymeric chains. This highlights its utility in designing metal-organic frameworks (MOFs) for catalysis or sensing .
Q. How can computational methods predict electronic properties?
Density Functional Theory (DFT) calculations assess electron localization function (ELF) and frontier molecular orbitals. For related benzofuran derivatives, ELF maps reveal charge density distribution at the carbonyl and carboxyl groups, guiding predictions of reactivity sites and intermolecular interactions .
Q. What challenges arise during X-ray data refinement for this compound?
High thermal motion in flexible substituents (e.g., the benzofuran ring) complicates refinement. SHELXL-97 software resolves this via rigid-body constraints and isotropic displacement parameters (Uₛₒ). A data-to-parameter ratio >12:1 ensures model reliability, with R-factors <0.055 .
Q. How do substituent variations affect crystal packing?
Comparing derivatives (e.g., 4-amino vs. 3-methoxy substituents) shows dihedral angle differences (55.93° vs. 48.5°) between aromatic rings. Electron-withdrawing groups enhance hydrogen-bond strength, altering packing from layered to helical motifs, as seen in related isobenzofuran analogs .
Q. Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC and adjust pH to isolate the carboxylate form.
- Crystallography : Use SHELXTL for structure solution and refinement, leveraging PLATON for hydrogen-bond analysis .
- Coordination Studies : Titrate metal salts in aqueous/organic mixtures to prevent ligand hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
